molecular formula C24H35NO15 B1149348 Neu5Ac alpha(2-3)Gal beta MP Glycoside CAS No. 159922-54-0

Neu5Ac alpha(2-3)Gal beta MP Glycoside

Cat. No. B1149348
CAS RN: 159922-54-0
M. Wt: 577.532
InChI Key:
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Description

Synthesis Analysis

The synthesis of Neu5Ac alpha(2-3)Gal beta MP Glycoside and related structures involves complex chemical and enzymatic methods. For instance, a novel label-free biosensor was designed using AuPt-PPy(polypyrrole) conductive nanocomposite film for the sensitive determination of Neu5Acα(2-6)Gal β MP Glycoside, showcasing an innovative approach to detect this glycoside specifically (Xia et al., 2016). Another study explored the glycosylation with N-trichloroacetyl-D-glucosamine derivatives in synthesizing spacer-armed pentasaccharides similar to this compound, highlighting the challenges and strategies in oligosaccharide synthesis (Sherman et al., 2001).

Molecular Structure Analysis

The molecular structure of this compound is characterized by specific glycosidic linkages and stereochemistry. Studies on α-selectivity and glycal formation in glycosylation with sialic acid have shed light on the synthesis of Neu5Acα(2-6)Gal thioglycoside building blocks, which are crucial for understanding the molecular architecture of Neu5Ac alpha(2-3)Gal beta MP Glycosides (Birberg & Lönn, 1991).

Chemical Reactions and Properties

Neu5Ac alpha(2-3)Gal beta MP Glycosides undergo specific chemical reactions, particularly in the context of glycosylation and enzymatic transformations. For example, the chemoenzymatic synthesis of glycopolypeptides carrying Neu5Ac-(2→3)-β-D-Gal-(1→3)-α-D-GalNAc sequences demonstrates the intricate chemical reactions involved in synthesizing glycoside derivatives with specific linkages and functional groups (Zeng et al., 2000).

Physical Properties Analysis

The physical properties of Neu5Ac alpha(2-3)Gal beta MP Glycosides, such as solubility, stability, and conformational dynamics, are crucial for their biological functions and potential therapeutic applications. Molecular dynamics simulations of oligosaccharides containing N‐acetyl neuraminic acid have provided insights into the conformational preferences and dynamics of sialyloligosaccharides, which are relevant for understanding the physical properties of Neu5Ac alpha(2-3)Gal beta MP Glycosides (Mukhopadhyay & Bush, 1994).

Chemical Properties Analysis

The chemical properties of Neu5Ac alpha(2-3)Gal beta MP Glycosides, including reactivity, functional group transformations, and interactions with proteins, are essential for their biological roles. The synthesis of Neu5Ac-Gal-functionalized gold glyconanoparticles exemplifies the exploration of chemical properties for potential biomedical applications, demonstrating the functional versatility and reactivity of sialyloligosaccharides (Zhang, Wei, & Du, 2009).

Scientific Research Applications

Biosensing and Diagnostic Tools

Neu5Ac alpha(2-3)Gal beta MP Glycoside is utilized in the development of innovative biosensing tools. A novel label-free biosensor was created for the sensitive and selective determination of Neu5Acα(2-6)Gal β MP Glycoside, employing AuPt-PPy(polypyrrole) conductive nanocomposite film. This sensor platform demonstrated high electrocatalytic activity and specificity in detecting Neu5Acα(2-6)Gal β MP Glycoside, showcasing potential for clinical applications and quantification of other biomarkers (Xia et al., 2016).

Vaccine and Pharmaceutical Development

Research has demonstrated the efficient synthesis of lactosamine and sialylated lactosamine oligosaccharide donors from d-glucosamine, using a chemoenzymatic synthesis approach. These oligosaccharide building blocks were effectively employed for beta-selective glycosylation in pharmaceutical and vaccine applications, underscoring the compound's significance in the development of complex oligosaccharides for therapeutic use (Yan et al., 2003).

Glycosylation Studies

A comprehensive study was conducted on glycosylation using N-trichloroacetyl-D-glucosamine derivatives, focusing on synthesizing spacer-armed pentasaccharides including Neu5Ac-alpha(2-->3)-Gal-beta(1-->4)-GlcNAc-beta(1-->3)-Gal-beta(1-->4)-Glc. This research provided insights into the glycosylation process, contributing to our understanding of complex sugar chains, relevant in various biological processes and therapeutic applications (Sherman et al., 2001).

properties

IUPAC Name

(2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35NO15/c1-10(28)25-16-13(29)7-24(23(34)35,39-20(16)17(31)14(30)8-26)40-21-18(32)15(9-27)38-22(19(21)33)37-12-5-3-11(36-2)4-6-12/h3-6,13-22,26-27,29-33H,7-9H2,1-2H3,(H,25,28)(H,34,35)/t13-,14-,15+,16-,17-,18+,19+,20-,21+,22-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AECZUGNGICKBGW-JNFNPIHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3=CC=C(C=C3)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@@H](O[C@H]([C@H]2O)OC3=CC=C(C=C3)OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35NO15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659767
Record name (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

577.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

159922-54-0
Record name (2S,4R,5R,6R)-5-acetamido-2-[(2S,3S,4S,5S,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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